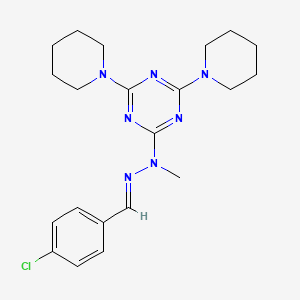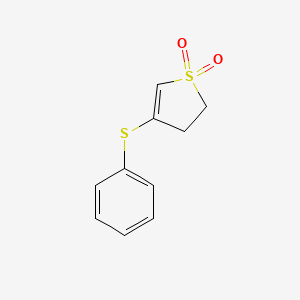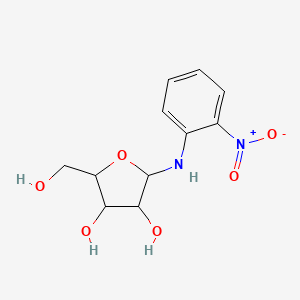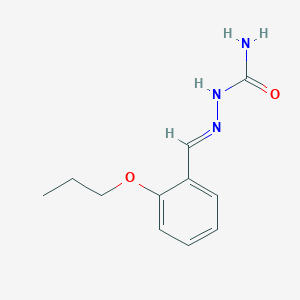![molecular formula C11H10N4S B3858468 6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5489-16-7](/img/structure/B3858468.png)
6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Descripción general
Descripción
6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has recently gained attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and survival of cancer cells and bacteria. Additionally, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential anticancer properties. Additionally, it has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have antibacterial properties, as it has been shown to inhibit the growth of various bacterial strains. Furthermore, it has been found to have neuroprotective properties, as it has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential anticancer and antibacterial properties. Additionally, it has been found to have neuroprotective properties, which may be useful in the treatment of neurological disorders. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential anticancer properties and its mechanism of action. Additionally, further research is needed to determine its potential use as an antibacterial agent and its mechanism of action against bacteria. Furthermore, future research could investigate its potential use in the treatment of neurological disorders and its neuroprotective properties. Finally, research could focus on improving the solubility and stability of the compound, which may increase its potential use in lab experiments.
Aplicaciones Científicas De Investigación
6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has been found to have various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propiedades
IUPAC Name |
6-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-4-3-5-7-8(6)12-10-9(7)14-15-11(13-10)16-2/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUVBCRFXBJDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415490 | |
| Record name | STK508941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5489-16-7 | |
| Record name | STK508941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,3-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3858391.png)

![N'-[1-(5-methyl-2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3858415.png)
![3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3858421.png)



![3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one](/img/structure/B3858434.png)
![N-[4-(benzoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3858442.png)


![3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858469.png)
![ethyl 5-(5-bromo-2-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858477.png)
